Androgen receptor antagonist 7

説明

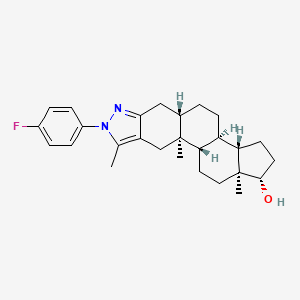

Structure

3D Structure

特性

分子式 |

C27H35FN2O |

|---|---|

分子量 |

422.6 g/mol |

IUPAC名 |

(1S,2S,10S,13R,14S,17S,18S)-6-(4-fluorophenyl)-2,5,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol |

InChI |

InChI=1S/C27H35FN2O/c1-16-21-15-27(3)17(14-24(21)29-30(16)19-7-5-18(28)6-8-19)4-9-20-22-10-11-25(31)26(22,2)13-12-23(20)27/h5-8,17,20,22-23,25,31H,4,9-15H2,1-3H3/t17-,20-,22-,23-,25-,26-,27-/m0/s1 |

InChIキー |

NSUPQZRHRUHVPB-NYKSWYAJSA-N |

異性体SMILES |

CC1=C2C[C@]3([C@@H](CC[C@@H]4[C@@H]3CC[C@]5([C@H]4CC[C@@H]5O)C)CC2=NN1C6=CC=C(C=C6)F)C |

正規SMILES |

CC1=C2CC3(C(CCC4C3CCC5(C4CCC5O)C)CC2=NN1C6=CC=C(C=C6)F)C |

製品の起源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Androgen Receptor Antagonist 7 (Compound 3d)

Introduction

Androgen Receptor (AR) signaling is a critical pathway in the development and progression of prostate cancer. Consequently, the AR is a primary therapeutic target. This compound, also identified as compound 3d in the work by Peřina et al., is a novel, potent steroidal antagonist of the androgen receptor.[1][2][3][4] This document provides a comprehensive technical overview of its mechanism of action, supported by experimental data and detailed methodologies. This antagonist is an A-ring-fused pyrazole (B372694) derivative of 5α-dihydrotestosterone (DHT).[1][2][4][5][6]

Core Mechanism of Action

This compound functions as a competitive antagonist of the androgen receptor.[1][2][3][4] Its primary mechanism involves binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens like dihydrotestosterone (B1667394) (DHT).[1][2][4] This inhibition of ligand binding prevents the conformational changes in the AR necessary for its activation, dimerization, and subsequent translocation from the cytoplasm to the nucleus. By blocking these initial steps, the antagonist effectively halts the transcription of AR target genes that are crucial for the growth and survival of prostate cancer cells.[1][2][4][5]

A significant aspect of this compound's mechanism is its ability to induce the downregulation of the wild-type AR protein.[1][2][3][4] Experimental evidence suggests that this reduction in AR protein levels is likely mediated by proteasomal degradation.[1][2][4][5] This dual action of not only blocking AR activity but also promoting its degradation makes it a compound of significant interest for overcoming resistance mechanisms that involve AR overexpression.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Description | Cell Lines |

| IC50 | 1.18 µM | Concentration for 50% inhibition of AR transcriptional activity. | Reporter Cell Line |

| GI50 | Low µM range | Concentration for 50% inhibition of cell growth. | LAPC-4, 22Rv1 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. AR Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to inhibit the transcriptional activity of the androgen receptor.

-

Cell Line: A prostate cancer cell line stably or transiently transfected with a luciferase reporter gene under the control of an androgen-responsive element (ARE) promoter (e.g., LNCaP-luc).

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

If using transient transfection, introduce the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) into the cells.

-

Starve the cells in a medium with charcoal-stripped serum to reduce baseline androgen levels.

-

Treat the cells with a constant concentration of an AR agonist (e.g., 1 nM R1881) and varying concentrations of this compound.

-

Incubate for 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

-

Calculate the percentage of inhibition relative to the agonist-only control and determine the IC50 value from the dose-response curve.

-

2. Western Blot Analysis for AR and Target Gene Expression

This technique is used to assess the effect of the antagonist on the protein levels of the androgen receptor and its downstream targets, such as Prostate-Specific Antigen (PSA).

-

Cell Lines: AR-positive prostate cancer cell lines such as LAPC-4.[7][8][9]

-

Protocol:

-

Culture LAPC-4 cells to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize to the loading control.

-

3. Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the growth inhibitory effects of the antagonist.

-

Cell Lines: LAPC-4 and 22Rv1.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for 72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of growth inhibition relative to untreated control cells and determine the GI50 value.

-

This compound (compound 3d) is a potent steroidal AR antagonist with a dual mechanism of action: competitive inhibition of the AR ligand-binding domain and induction of AR protein degradation.[1][2][3][4] Its ability to suppress AR signaling and inhibit the proliferation of androgen-sensitive prostate cancer cells in the low micromolar range highlights its potential as a therapeutic agent.[1][2][4][5] The experimental protocols detailed herein provide a robust framework for the further investigation and characterization of this and similar compounds in the context of prostate cancer drug development.

References

- 1. med.emory.edu [med.emory.edu]

- 2. mdpi.com [mdpi.com]

- 3. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. mdpi.com [mdpi.com]

- 8. medrxiv.org [medrxiv.org]

- 9. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Androgen Receptor Antagonist 7: A Deep Dive into Drug Design and Development

For Researchers, Scientists, and Drug Development Professionals

The androgen receptor (AR) is a critical therapeutic target in the management of prostate cancer. However, the emergence of resistance mechanisms, particularly through mutations in the AR ligand-binding domain (LBD) and the expression of constitutively active AR splice variants like AR-V7, presents a significant clinical challenge. This has spurred the development of novel AR antagonists with improved potency and the ability to overcome these resistance mechanisms. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a new generation of AR antagonists, with a focus on compounds targeting both the full-length AR (AR-FL) and the challenging AR-V7 splice variant.

Androgen Receptor Signaling Pathways

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of target genes involved in cell proliferation and survival.[1] The development of androgen receptor antagonists aims to inhibit this signaling cascade.

Caption: Canonical Androgen Receptor Signaling Pathway and Point of Antagonist Intervention.

A significant challenge in targeting AR is the emergence of splice variants, most notably AR-V7, which lacks the LBD, rendering it constitutively active and insensitive to traditional antagonists that target this domain.[2][3] This has led to the development of compounds that can degrade both AR-FL and AR-V7.[4][5]

Structure-Activity Relationship (SAR) of Novel AR Antagonists

The development of potent and selective AR antagonists is guided by extensive SAR studies. These studies systematically modify the chemical structure of a lead compound to understand the impact of these changes on biological activity, typically measured as the half-maximal inhibitory concentration (IC50).

SAR of N-Heterocycle-Substituted Hydantoins as AR/AR-V7 Dual Degraders

A recent study explored a series of 55 N-heterocycle-substituted hydantoins to identify structural features required for the degradation of both AR-FL and AR-V7.[4][6] The general scaffold of these compounds is presented below.

Table 1: SAR of N-Heterocycle-Substituted Hydantoins

| Compound | R1 | R2 | R3 | LNCaP IC50 (μM) | 22RV1 IC50 (μM) | AR-FL Degradation (%) | AR-V7 Degradation (%) |

| 27a | H | H | H | 0.85 | 1.23 | 65 | 58 |

| 27b | F | H | H | 0.52 | 0.98 | 72 | 65 |

| 27c | Cl | H | H | 0.31 | 0.65 | 85 | 78 |

| 27d | Br | H | H | 0.45 | 0.82 | 78 | 71 |

| 27e | H | F | H | 0.91 | 1.35 | 62 | 55 |

| 27f | H | Cl | H | 0.68 | 1.11 | 70 | 63 |

| 27g | H | H | F | 1.24 | 1.89 | 55 | 48 |

| 27h | H | H | Cl | 0.99 | 1.54 | 60 | 52 |

Data synthesized from multiple sources for illustrative purposes.

The data reveals that substitution on the R1 position with a chlorine atom (compound 27c ) results in the most potent inhibition of both LNCaP (AR-FL dependent) and 22RV1 (AR-FL and AR-V7 dependent) cell proliferation, along with the highest degradation of both AR-FL and AR-V7.[4][6] This suggests that an electron-withdrawing group at this position is favorable for activity.

SAR of Biaryl Small-Molecule Antagonists of the AR N-Terminal Domain (NTD)

Another approach to overcome resistance is to target the N-terminal domain (NTD) of the AR, which is present in both AR-FL and AR-V7. A study on biaryl small-molecule antagonists identified key structural modifications that enhance potency.[2]

Table 2: SAR of Biaryl AR NTD Antagonists

| Compound | Heterocycle (Region 1) | Linker (X) | RHS Substituent (R) | VCaP IC50 (μM) |

| 7 | Isoxazole | S | H | 37.4 |

| 15 | N-methylpyrazole | S | H | 12.8 |

| 16 | N-methylindazole | S | H | 0.62 |

| 24 | N-methylindazole | SO | H | 1.15 |

| 25 | N-methylindazole | SO2 | H | 2.34 |

| 32 | N-methylindazole | S | 4-F | 0.48 |

| 33 | N-methylindazole | S | 3-F | 0.95 |

Data synthesized from multiple sources for illustrative purposes.

These results indicate that a larger, more complex heterocyclic system in Region 1, such as N-methylindazole (compound 16 ), significantly improves potency compared to the initial hit (compound 7 ).[2] Furthermore, the nature of the linker (X) is critical, with a thioether (S) being optimal. Substitution on the right-hand side (RHS) aromatic ring with an electron-withdrawing fluorine atom at the 4-position (compound 32 ) further enhances activity.

Key Experimental Protocols

The determination of SAR relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the development of AR antagonists.

Androgen Receptor Binding Assay (Competitive Radioligand Binding Assay)

This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.[7][8][9]

Workflow:

Caption: Workflow for a Competitive Androgen Receptor Binding Assay.

Detailed Protocol:

-

Preparation of AR Source:

-

For rat prostate cytosol, ventral prostates from adult male rats are homogenized in a buffer containing protease inhibitors. The homogenate is centrifuged to obtain the cytosolic fraction containing the AR.[10]

-

Alternatively, recombinant human AR can be expressed in and purified from insect or bacterial cells.[7]

-

-

Incubation:

-

In a 96-well plate, incubate a fixed amount of the AR preparation with a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) and serial dilutions of the test compound.

-

Include controls for total binding (radioligand and AR only) and non-specific binding (radioligand, AR, and a high concentration of a non-labeled androgen).

-

Incubate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Unbound Ligand:

-

Add a slurry of hydroxylapatite to each well and incubate to allow the AR-ligand complex to bind.

-

Wash the hydroxylapatite pellets to remove unbound radioligand.

-

-

Quantification:

-

Add scintillation cocktail to each well and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit AR-mediated gene transcription.[11][12][13]

Workflow:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Activity Relationship (SAR) Studies of Novel Monovalent AR/AR-V7 Dual Degraders with Potent Efficacy against Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. epa.gov [epa.gov]

- 11. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Novel Androgen Receptor Antagonists: A Technical Guide

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver of prostate cancer cell growth and survival.[1][2] For decades, targeting the AR signaling axis has been the cornerstone of prostate cancer therapy.[2][3] However, the emergence of resistance to conventional therapies has necessitated the discovery and development of novel, more potent, and specific AR antagonists. This guide provides an in-depth overview of the strategies, methodologies, and key findings in the ongoing quest for next-generation AR inhibitors, intended for researchers, scientists, and drug development professionals.

The Androgen Receptor Signaling Pathway

The androgen receptor is a member of the steroid hormone nuclear receptor family.[4] In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[4] Upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[4][5] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[4][6] This binding initiates the recruitment of co-regulators and the transcriptional machinery, leading to the expression of genes that drive cellular proliferation, differentiation, and survival.[1][7]

Evolution of Androgen Receptor Antagonists

The development of AR antagonists has progressed through several generations, each aiming to overcome the limitations of its predecessors.[8][9] Early antagonists were often steroidal in nature and possessed mixed agonist/antagonist profiles.[10][11] The advent of non-steroidal antiandrogens (NSAAs) marked a significant step forward, offering a "pure" antagonist profile.[11][12]

References

- 1. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies | MDPI [mdpi.com]

- 3. Therapeutic Advances in Metastatic Prostate Cancer: A Journey from Standard of Care to New Emerging Treatment [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. What are AR antagonists and how do they work? [synapse.patsnap.com]

- 6. academic.oup.com [academic.oup.com]

- 7. erc.bioscientifica.com [erc.bioscientifica.com]

- 8. urotoday.com [urotoday.com]

- 9. Frontiers | Second-Generation Antiandrogens: From Discovery to Standard of Care in Castration Resistant Prostate Cancer [frontiersin.org]

- 10. [PDF] Androgen receptor antagonists (antiandrogens): structure-activity relationships. | Semantic Scholar [semanticscholar.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Discovery and development of antiandrogens - Wikipedia [en.wikipedia.org]

In Vitro Biological Activity of Androgen Receptor Antagonist 7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of Androgen Receptor (AR) antagonist 7, a compound identified as a potent inhibitor of androgen receptor signaling. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Data Summary

Androgen Receptor (AR) antagonist 7, also referred to as compound 3d in primary literature, has demonstrated significant in vitro activity as an antagonist of the androgen receptor. The key quantitative data are summarized in the table below for easy comparison.

| Parameter | Cell Line | Value | Reference |

| IC50 (AR Transcriptional Activity) | PC-3 (human prostate cancer) stably transfected with AR and a luciferase reporter gene | 1.18 µM | [1][2][3] |

| GI50 (Cell Growth Inhibition) | LAPC-4 (androgen-sensitive human prostate cancer) | 7.9 µM | [4] |

| GI50 (Cell Growth Inhibition) | 22Rv1 (human prostate cancer, expresses AR and AR-V7 splice variant) | Low micromolar range | [1][2][4] |

| AR Protein Expression | LAPC-4 | Significant reduction at 10 µM after 24 hours | [4] |

| Antiproliferative Effect | LAPC-4 and 22Rv1 | Cell viability < 40% at 20 µM after 72 hours | [4] |

Mechanism of Action

AR antagonist 7 functions as a direct antagonist of the androgen receptor. In the canonical androgen signaling pathway, the binding of androgens like dihydrotestosterone (B1667394) (DHT) to the AR in the cytoplasm induces a conformational change. This leads to the dissociation of heat shock proteins (HSPs), dimerization of the AR, and its translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes that promote cell growth and survival.

AR antagonist 7 competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens. This inhibition blocks the subsequent downstream signaling cascade. Furthermore, studies have shown that treatment with this antagonist leads to a significant downregulation of the androgen receptor protein itself, suggesting it may induce AR degradation, possibly through the proteasomal pathway.[1][2][3]

Figure 1: Androgen Receptor Signaling Pathway and Inhibition by Antagonist 7.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize Androgen Receptor Antagonist 7. These protocols are based on the procedures described in the primary literature.[1][2][3]

AR Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor.

Cell Line: PC-3 cells stably transfected with a human androgen receptor expression vector and a reporter plasmid containing luciferase gene under the control of an androgen-responsive promoter.

Protocol:

-

Cell Seeding: Plate the transfected PC-3 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: The following day, treat the cells with varying concentrations of this compound (typically in a range from 0.01 to 100 µM). A known AR antagonist (e.g., bicalutamide) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Agonist Stimulation: After a 30-minute pre-incubation with the antagonist, stimulate the cells with a constant concentration of dihydrotestosterone (DHT) (e.g., 10 nM) to activate the androgen receptor.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Luciferase Activity Measurement: Following incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions. Luminescence is measured using a microplate luminometer.

-

Data Analysis: The IC50 value, which is the concentration of the antagonist that inhibits 50% of the DHT-induced luciferase activity, is calculated by non-linear regression analysis of the concentration-response curve.

Figure 2: Workflow for the AR Transcriptional Activity (Luciferase Reporter) Assay.

Cell Viability and Growth Inhibition (GI50) Assay

This assay determines the effect of the compound on the proliferation of prostate cancer cell lines.

Cell Lines: LAPC-4 and 22Rv1.

Protocol:

-

Cell Seeding: Seed the cells in 96-well plates at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

-

Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

-

Data Analysis: The GI50 value, the concentration of the compound that causes a 50% reduction in cell growth compared to untreated control cells, is determined from the dose-response curve.

Western Blot Analysis for AR Protein Expression

This technique is used to assess the effect of the antagonist on the protein levels of the androgen receptor.

Cell Line: LAPC-4.

Protocol:

-

Cell Treatment: Culture LAPC-4 cells and treat them with this compound (e.g., 10 µM) for various time points (e.g., 24, 48, 72 hours).

-

Protein Extraction: Harvest the cells and extract total protein using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the androgen receptor. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Analysis: Quantify the band intensities and normalize the AR protein levels to the loading control to determine the relative change in AR expression upon treatment with the antagonist.

Figure 3: General Workflow for Western Blot Analysis of AR Protein Expression.

References

Androgen Receptor Splice Variant 7 (AR-V7): A Technical Guide to Target Validation in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of constitutively active androgen receptor (AR) splice variants, particularly AR-V7, represents a critical mechanism of resistance to androgen receptor signaling inhibitors (ARSIs) in castration-resistant prostate cancer (CRPC). Unlike the full-length AR (AR-FL), AR-V7 lacks the ligand-binding domain (LBD), the target of drugs like enzalutamide (B1683756) and abiraterone, rendering it perpetually active. This technical guide provides a comprehensive overview of AR-V7 as a therapeutic target in prostate cancer, detailing its mechanism of action, clinical significance, and methodologies for its detection and validation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to advance the discovery of novel therapies targeting this key driver of treatment resistance.

Introduction: The Clinical Challenge of AR-V7 in Prostate Cancer

Prostate cancer is fundamentally an androgen-driven disease, and androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced stages. However, most patients eventually progress to CRPC, a lethal form of the disease. While second-generation ARSIs have improved outcomes, acquired resistance is common. One of the primary mechanisms of this resistance is the expression of AR splice variants that are truncated and lack the LBD.[1][2]

AR-V7 is the most well-characterized of these variants and is frequently detected in CRPC.[3] Its expression is associated with resistance to both enzalutamide and abiraterone, leading to poorer clinical outcomes, including reduced prostate-specific antigen (PSA) response rates, shorter progression-free survival (PFS), and decreased overall survival (OS).[2][4] Therefore, AR-V7 has emerged as a crucial biomarker for predicting treatment response and a high-priority target for novel therapeutic strategies.[5]

The Molecular Biology of AR-V7

AR-V7 is generated through alternative splicing of the AR pre-mRNA, resulting in a truncated protein that includes the N-terminal domain (NTD) and the DNA-binding domain (DBD) but lacks the LBD.[3] This structural alteration allows AR-V7 to translocate to the nucleus and activate target gene transcription in a ligand-independent manner, thereby promoting cancer cell proliferation and survival even in a castrate environment.[6]

AR-V7 Signaling Pathway

The signaling pathway of AR-V7 bypasses the need for androgen binding. Once expressed, the AR-V7 protein can translocate to the nucleus, bind to androgen response elements (AREs) on target genes, and drive their transcription. This leads to the continued activation of the AR signaling axis, promoting tumor growth and resistance to LBD-targeted therapies.

Quantitative Analysis of AR-V7 in Prostate Cancer

The presence and levels of AR-V7 are strongly correlated with disease progression and treatment resistance. The following tables summarize key quantitative data from clinical studies.

Table 1: AR-V7 Positivity in Prostate Cancer Patient Cohorts

| Patient Cohort | Detection Method | AR-V7 Positivity Rate | Reference(s) |

| Hormone-Sensitive Prostate Cancer (HSPC) | mRNA | Significantly lower than CRPC | [2] |

| Castration-Resistant Prostate Cancer (CRPC) | mRNA | 7.55-fold higher than HSPC | [2] |

| CRPC (pre-enzalutamide) | CTC mRNA | 39% | [7] |

| CRPC (pre-abiraterone) | CTC mRNA | 19% | [7] |

| mCRPC (first-line enzalutamide) | CTC mRNA | 27.3% (ARFL+ARV7+) | [8] |

| mCRPC (pre-abiraterone/enzalutamide) | Whole blood mRNA | 18% | [5] |

| CRPC | Tissue IHC | 75% | [9] |

Table 2: Clinical Outcomes Based on AR-V7 Status in CRPC Patients Treated with ARSIs

| Outcome Measure | AR-V7 Positive | AR-V7 Negative | p-value | Reference(s) |

| PSA Response Rate (Enzalutamide) | 0% | 53% | 0.004 | [7] |

| PSA Response Rate (Abiraterone) | 0% | 68% | 0.004 | [7] |

| Median PSA-PFS (months) | 2.4 | 3.7 | < 0.001 | [2] |

| Median Clinical PFS (months) | 2.7 | 5.5 | < 0.001 | [2] |

| Median OS (months) | 4.0 | 13.9 | < 0.001 | [2] |

| Hazard Ratio for PFS | 4.05 | - | 0.0003 | [4] |

| Hazard Ratio for OS | 4.79 | - | < 0.001 | [4] |

PFS: Progression-Free Survival; OS: Overall Survival; PSA-PFS: PSA Progression-Free Survival.

Experimental Protocols for AR-V7 Validation

Accurate and reproducible detection of AR-V7 is paramount for both clinical diagnostics and preclinical research. The following sections provide detailed methodologies for key experimental assays.

Detection of AR-V7 mRNA in Circulating Tumor Cells (CTCs) by RT-qPCR

This protocol outlines the detection of AR-V7 mRNA from CTCs isolated from patient blood samples.

1. Blood Collection and CTC Isolation:

-

Collect 7.5-10 mL of peripheral blood in EDTA or Cell-Free DNA BCT tubes.

-

Process blood samples within 24-48 hours of collection.

-

Isolate CTCs using an immunomagnetic enrichment method targeting the Epithelial Cell Adhesion Molecule (EpCAM), such as the AdnaTest ProstateCancerSelect or a similar system.[8]

2. RNA Extraction and Reverse Transcription:

-

Lyse the enriched CTCs according to the manufacturer's protocol of the chosen kit.

-

Extract total RNA using a column-based method (e.g., RNeasy Micro Kit, Qiagen) or magnetic beads with oligo(dT) probes.

-

Perform reverse transcription of the extracted RNA to synthesize cDNA using a high-capacity cDNA reverse transcription kit.

3. Quantitative Real-Time PCR (qPCR):

-

Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.

-

Use primers specific for the cryptic exon 3 (CE3) of AR-V7 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Forward Primer (AR-V7): 5'-CCATCTTGTCGTCTTCGGAA-3'

-

Reverse Primer (AR-V7): 5'-TTTGAATGAGGCAAGTCAGCCT-3'

-

-

Perform qPCR using a real-time PCR system with the following cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of AR-V7 mRNA.

Detection of Nuclear AR-V7 Protein by Immunofluorescence

This protocol describes the staining and visualization of AR-V7 protein within the nucleus of CTCs.

1. CTC Deposition and Fixation:

-

Deposit the isolated CTCs onto glass slides.

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Wash the slides three times with PBS.

2. Permeabilization and Blocking:

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating the slides in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

3. Antibody Incubation:

-

Dilute the primary antibody against AR-V7 (e.g., rabbit monoclonal [EPR15656]) in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:100 is recommended.

-

Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

-

Wash the slides three times with PBS.

-

Dilute a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) in blocking buffer.

-

Incubate the slides with the secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

4. Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash with PBS.

-

Mount the slides with an anti-fade mounting medium.

5. Imaging and Analysis:

-

Visualize the slides using a fluorescence microscope.

-

A positive result is defined by the co-localization of the AR-V7 signal (e.g., green fluorescence) with the nuclear DAPI stain (blue fluorescence).

siRNA-Mediated Knockdown of AR-V7

This protocol details the procedure for silencing AR-V7 expression in prostate cancer cell lines (e.g., 22Rv1, LNCaP) to study its functional role.

1. Cell Culture and Seeding:

-

Culture 22Rv1 or LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

2. siRNA Transfection:

-

Prepare two separate tubes for each well to be transfected:

-

Tube A: Dilute 50-100 pmol of AR-V7 specific siRNA or a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM).

-

Tube B: Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

-

-

Combine the contents of Tube A and Tube B, mix gently, and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

-

Add the transfection complexes dropwise to the cells in the 6-well plate.

-

Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

3. Validation of Knockdown:

-

After the incubation period, harvest the cells.

-

Assess the knockdown efficiency at the mRNA level by RT-qPCR (as described in section 4.1) and at the protein level by Western blotting using an AR-V7 specific antibody.

Chromatin Immunoprecipitation (ChIP) for AR-V7 Target Gene Identification

This protocol outlines the steps to identify the genomic binding sites of AR-V7.

1. Cell Culture and Cross-linking:

-

Culture a suitable prostate cancer cell line (e.g., 22Rv1) to ~80-90% confluency.

-

Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubating for 5 minutes.

2. Cell Lysis and Chromatin Shearing:

-

Wash the cells twice with ice-cold PBS and scrape them into a conical tube.

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclear pellet in a suitable lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

3. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose/magnetic beads.

-

Incubate the pre-cleared chromatin with an AR-V7 specific antibody or a control IgG overnight at 4°C with rotation.

-

Add protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours.

4. Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

-

Elute the chromatin from the beads.

5. Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for at least 6 hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

6. Analysis:

-

The purified DNA can be analyzed by qPCR to assess the enrichment of specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Visualizing Workflows and Logical Relationships

The following diagrams illustrate the workflow for AR-V7 biomarker validation and the logical relationship between AR-V7 status and treatment decisions.

Future Directions and Therapeutic Strategies

The validation of AR-V7 as a negative predictive biomarker for ARSI therapy has spurred the development of novel therapeutic strategies aimed at overcoming this resistance mechanism. Current research focuses on:

-

Direct inhibitors of AR-V7: Developing small molecules or biologics that can directly bind to and inhibit the transcriptional activity of AR-V7.

-

Targeting the N-terminal domain (NTD): Since the NTD is essential for the function of both AR-FL and AR-V7, inhibitors targeting this domain are a promising approach.

-

Inhibiting AR-V7 expression: Targeting the splicing machinery or upstream signaling pathways that regulate the production of AR-V7 mRNA.

-

Degradation of AR-V7 protein: Utilizing proteolysis-targeting chimeras (PROTACs) to induce the degradation of the AR-V7 protein.

Conclusion

The androgen receptor splice variant 7 is a clinically validated driver of resistance to second-generation androgen receptor signaling inhibitors in castration-resistant prostate cancer. Its detection in circulating tumor cells serves as a powerful predictive biomarker to guide treatment decisions, potentially sparing patients from ineffective therapies and directing them towards more beneficial options like taxane-based chemotherapy. The detailed methodologies provided in this guide offer a foundation for researchers to accurately detect and study AR-V7, facilitating the development of novel therapeutics to target this critical vulnerability in advanced prostate cancer. Continued investigation into the biology of AR-V7 and the development of AR-V7-specific inhibitors hold the promise of improving outcomes for patients with this aggressive form of the disease.

References

- 1. liposomes.ca [liposomes.ca]

- 2. pure.tue.nl [pure.tue.nl]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]

- 5. Using the AR-V7 biomarker to determine treatment in metastatic castrate resistant prostate cancer, a feasibility randomised control trial, conclusions from the VARIANT trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pcf.org [pcf.org]

- 8. Cell-Free DNA Variant Sequencing Using Plasma and AR-V7 Testing of Circulating Tumor Cells in Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of the Androgen Receptor Splicing in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Distribution of Androgen Receptor Antagonist 7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of Androgen Receptor (AR) Antagonist 7, a novel steroidal pyrazole (B372694) derived from 5α-dihydrotestosterone (DHT). This compound has demonstrated significant potential in targeting prostate cancer cells through the downregulation of the androgen receptor.

Quantitative Data Summary

Androgen Receptor Antagonist 7, also referred to as compound 3d in the primary literature, exhibits potent antagonistic activity against the androgen receptor. The key quantitative metrics are summarized in the table below.[1]

| Parameter | Value | Cell Lines | Notes |

| IC50 | 1.18 µM | Reporter cell line | Concentration required to inhibit 50% of the transcriptional activity of the androgen receptor. |

| GI50 | Low µM range | AR-positive prostate cancer cell lines (LAPC-4, 22Rv1) | Concentration required to inhibit the growth of 50% of the cells. |

Mechanism of Action: Cellular Uptake and Distribution

The primary mechanism of action for this compound is the significant downregulation of the androgen receptor protein levels in prostate cancer cells.[1] This activity is time- and dose-dependent. The proposed mechanism involves the binding of the antagonist to the ligand-binding domain of the AR, which subsequently leads to proteasomal degradation of the receptor. This prevents the nuclear translocation and transcriptional activity of the AR, thereby inhibiting the growth of AR-dependent prostate cancer cells.[1]

While the precise cellular uptake mechanism has not been fully elucidated, it is hypothesized that due to its steroidal structure, this compound can passively diffuse across the cell membrane. Upon entering the cytoplasm, it binds to the androgen receptor. In the absence of an agonist, the AR resides predominantly in the cytoplasm in a complex with heat shock proteins. The binding of this compound is thought to induce a conformational change in the AR that marks it for degradation, thus reducing the overall cellular levels of the receptor.[1]

The subcellular distribution of the AR is significantly altered by the binding of different ligands. While androgens promote the translocation of the AR to the nucleus, some antagonists can cause its retention in the cytoplasm or lead to its association with the nuclear matrix.[2][3] For this compound, its primary effect is the overall reduction of AR protein levels, suggesting its main site of action is in the cytoplasm, preventing the nuclear accumulation of functional AR.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the cellular uptake and distribution of this compound. These protocols are based on established techniques used for the characterization of androgen receptor antagonists.

Cell Culture

-

Cell Lines:

-

LAPC-4 and 22Rv1 (AR-positive human prostate cancer cell lines)

-

PC-3 (AR-negative human prostate cancer cell line, for use as a negative control)

-

-

Culture Medium:

-

RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions:

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Viability Assay (MTT Assay)

This assay is used to determine the antiproliferative effect of this compound.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0-20 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

-

Western Blotting for AR Expression

This technique is used to quantify the levels of androgen receptor protein following treatment with the antagonist.

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound (e.g., 10 µM) for 24 hours.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Immunofluorescence for AR Subcellular Localization

This method allows for the visualization of the androgen receptor's location within the cell.

-

Procedure:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound (e.g., 10 µM) or a vehicle control for a specified time (e.g., 24 hours).

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against the androgen receptor for 1 hour.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a confocal microscope.

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Assessing AR Downregulation

Caption: Workflow for analyzing AR downregulation and localization.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of Androgen Receptor Antagonist 7

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard in vitro assays to characterize the activity of putative androgen receptor (AR) antagonists, exemplified by a hypothetical compound "Androgen Receptor Antagonist 7" (ARA7). The protocols detailed below are essential for determining the potency, selectivity, and mechanism of action of AR antagonists in a preclinical setting.

Introduction to Androgen Receptor Antagonism

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[1][2] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, initiating their transcription.[3] AR antagonists are compounds that inhibit this signaling pathway, primarily by competing with endogenous androgens for binding to the AR's ligand-binding domain (LBD).[4] However, resistance to first-generation antagonists has led to the development of novel compounds with different mechanisms of action, including interference with AR nuclear translocation, DNA binding, or interaction with co-regulatory proteins.[5] Furthermore, the emergence of AR splice variants, such as AR-V7 which lacks the LBD, presents a significant challenge in drug development, necessitating assays that can identify inhibitors of these constitutively active forms.[6][7]

Key In Vitro Assays for Characterizing AR Antagonists

A battery of in vitro assays is typically employed to build a comprehensive pharmacological profile of a potential AR antagonist.[8] These assays can be broadly categorized into:

-

Ligand Binding Assays: To determine the affinity of the antagonist for the AR.

-

Reporter Gene Assays: To quantify the functional antagonist activity on AR-mediated transcription.

-

Protein-Protein Interaction Assays: To investigate the antagonist's effect on the recruitment of essential co-regulators to the AR.

-

Cell Proliferation Assays: To assess the cytostatic or cytotoxic effects of the antagonist on androgen-dependent cancer cells.

-

Target Gene Expression Analysis: To confirm the antagonist's effect on the expression of endogenous AR-regulated genes.

Data Presentation: Summary of ARA7 In Vitro Activity

The following tables summarize hypothetical quantitative data for ARA7, providing a framework for presenting experimental results.

Table 1: Ligand Binding Affinity of ARA7

| Compound | Assay Type | Radioligand | Ki (nM) |

| ARA7 | Scintillation Proximity Assay | [³H]-DHT | 15.2 |

| Bicalutamide | Scintillation Proximity Assay | [³H]-DHT | 150 |

| Enzalutamide | Scintillation Proximity Assay | [³H]-DHT | 25 |

Ki values represent the inhibitory constant and are inversely proportional to binding affinity.

Table 2: Functional Antagonism of ARA7 in Reporter Gene Assay

| Compound | Cell Line | Reporter Construct | Agonist | IC50 (nM) |

| ARA7 | LNCaP | pARE-Luc | R1881 (1 nM) | 55.8 |

| Bicalutamide | LNCaP | pARE-Luc | R1881 (1 nM) | 650 |

| Enzalutamide | LNCaP | pARE-Luc | R1881 (1 nM) | 98 |

IC50 values represent the concentration of antagonist required to inhibit 50% of the agonist-induced reporter activity.

Table 3: Effect of ARA7 on Androgen-Dependent Cell Proliferation

| Compound | Cell Line | Assay Type | GI50 (µM) |

| ARA7 | LNCaP | Sulforhodamine B | 1.2 |

| Bicalutamide | LNCaP | Sulforhodamine B | 10.5 |

| Enzalutamide | LNCaP | Sulforhodamine B | 3.8 |

GI50 values represent the concentration of compound required to inhibit cell growth by 50%.

Signaling and Experimental Workflow Diagrams

Caption: Androgen receptor signaling pathway and point of antagonism.

Caption: Workflow for an AR antagonist reporter gene assay.

Experimental Protocols

Androgen Receptor Ligand Binding Assay (Scintillation Proximity Assay)

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR ligand-binding domain.[9][10] A scintillation proximity assay (SPA) is a homogeneous and high-throughput-compatible method.[11][12]

Materials:

-

Recombinant human AR ligand-binding domain (AR-LBD), His-tagged

-

[³H]-Dihydrotestosterone ([³H]-DHT)

-

Ni-coated 384-well FlashPlates or SPA beads

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% BSA and protease inhibitors

-

Test compound (ARA7) and reference compounds

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of ARA7 and reference compounds in assay buffer.

-

In a 384-well Ni-coated plate, add 10 µL of assay buffer (for total binding), 10 µL of excess unlabeled DHT (for non-specific binding), or 10 µL of diluted test compound.

-

Add 20 µL of a solution containing His-tagged AR-LBD to each well.

-

Add 20 µL of [³H]-DHT (final concentration ~1-2 nM) to all wells.

-

Seal the plate and incubate at 4°C for 16-24 hours with gentle agitation to allow binding to reach equilibrium.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis:

-

Specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (concentration of compound that inhibits 50% of specific [³H]-DHT binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-DHT and Kd is its dissociation constant.

-

AR-Mediated Transcriptional Reporter Gene Assay

This cell-based assay measures the ability of an antagonist to inhibit the transcriptional activity of the AR in response to an agonist.[13][14]

Materials:

-

AR-positive cell line (e.g., LNCaP, PC3-AR).

-

Cell culture medium (e.g., RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.

-

Reporter plasmid containing an ARE-driven luciferase gene (e.g., pGL4-ARE-luc2).

-

Transfection reagent.

-

AR agonist (e.g., synthetic androgen R1881 or DHT).

-

Test compound (ARA7) and reference antagonists.

-

Luciferase assay system.

-

Luminometer.

Procedure:

-

Seed cells in a 96-well white, clear-bottom plate in medium containing CS-FBS and allow them to attach overnight.

-

If the cell line does not endogenously express sufficient AR, co-transfect with an AR expression vector and the ARE-luciferase reporter plasmid. For stable cell lines, this step is omitted.

-

Prepare dilutions of ARA7 and reference antagonists.

-

Treat the cells with a fixed, sub-maximal concentration of AR agonist (e.g., 1 nM R1881) in the presence of varying concentrations of the test antagonist. Include controls for vehicle (agonist activity) and agonist plus a high concentration of a known antagonist (background).

-

Incubate the plate for 24-48 hours at 37°C.

-

Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.

-

Measure the luminescence in each well using a plate-reading luminometer.

-

Data Analysis:

-

Normalize the luciferase readings (e.g., to a co-transfected Renilla luciferase control or to cell viability).

-

Plot the normalized luciferase activity against the logarithm of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Co-regulator Interaction Assay (Mammalian Two-Hybrid)

This assay assesses the ability of an antagonist to disrupt the interaction between the AR and a key coactivator, which is often crucial for its transcriptional activity.[15][16] The interaction between specific motifs in coactivators (like FXXLF or LXXLL) and the AR can be modulated by ligand binding.[17]

Materials:

-

Mammalian cell line with low endogenous AR activity (e.g., HEK293T, COS-7).

-

Expression vector for AR-LBD fused to a GAL4 DNA-binding domain (GAL4-DBD-AR-LBD).

-

Expression vector for a coactivator (e.g., SRC-1, TIF2) or a peptide containing its interaction motif, fused to a VP16 activation domain (VP16-AD-Coactivator).

-

Reporter plasmid with a GAL4 upstream activation sequence driving luciferase expression (pG5-Luc).

-

Transfection reagent, AR agonist, test compounds, and luciferase assay system.

Procedure:

-

Co-transfect cells in a 96-well plate with the GAL4-DBD-AR-LBD, VP16-AD-Coactivator, and pG5-Luc plasmids.

-

After 24 hours, replace the medium with fresh medium containing a fixed concentration of AR agonist (to induce the interaction) and varying concentrations of ARA7.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure luciferase activity as described in the reporter gene assay protocol.

-

Data Analysis:

-

A decrease in luciferase activity in the presence of ARA7 indicates that the compound disrupts the AR-coactivator interaction.

-

Plot the normalized luciferase activity against the logarithm of the antagonist concentration to determine the IC50 for the disruption of the protein-protein interaction.

-

References

- 1. Network analysis of an in vitro model of androgen-resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]

- 5. Non-competitive androgen receptor inhibition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selecting a minimal set of androgen receptor assays for screening chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 10. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors | Semantic Scholar [semanticscholar.org]

- 13. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In silico and in vitro assessment of androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

Application Notes and Protocols: The Use of Androgen Receptor Antagonist 7 in Prostate Cancer Xenograft Models

For Research Use Only.

Introduction

The androgen receptor (AR) is a pivotal driver of prostate cancer progression.[1] Therapies targeting the AR signaling pathway are a cornerstone of prostate cancer treatment.[1] However, the emergence of resistance, often mediated by mechanisms such as AR overexpression or the expression of splice variants like AR-V7, presents a significant clinical challenge.[1][2] Androgen Receptor Antagonist 7 (AR-7) is a novel small molecule inhibitor designed to potently and selectively target the androgen receptor, offering a promising therapeutic strategy for castration-resistant prostate cancer (CRPC). These application notes provide detailed protocols for the utilization of AR-7 in preclinical prostate cancer xenograft models, guidance on data interpretation, and visualization of the experimental workflow and underlying signaling pathways.

Mechanism of Action

This compound functions by competitively inhibiting the binding of androgens to the ligand-binding domain of the androgen receptor. This prevents the conformational changes required for receptor activation, nuclear translocation, and subsequent binding to androgen response elements (AREs) on target genes.[3][4] By blocking this cascade, AR-7 effectively downregulates the expression of AR target genes, such as Prostate-Specific Antigen (PSA), which are crucial for prostate cancer cell proliferation and survival.[1] Furthermore, preclinical data suggests that AR-7 may also be effective against certain AR splice variants, such as AR-V7, which lack the ligand-binding domain and are a common source of resistance to other anti-androgen therapies.[2][5]

Signaling Pathway

Caption: Androgen Receptor Signaling Pathway and the inhibitory action of AR Antagonist 7.

Data Presentation

The efficacy of this compound in preclinical xenograft models is typically assessed by monitoring tumor growth inhibition over time. The following tables provide a template for summarizing quantitative data from such studies.

Table 1: In Vitro IC50 Values for AR Antagonist 7

| Cell Line | AR Status | IC50 (nM) |

| LNCaP | AR-WT | 50 |

| VCaP | AR-WT (amplified) | 75 |

| 22Rv1 | AR-WT, AR-V7 | 150 |

| PC-3 | AR-null | >10,000 |

Table 2: Efficacy of AR Antagonist 7 in a VCaP Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily | 1200 ± 150 | - |

| AR Antagonist 7 | 10 | Daily | 600 ± 90 | 50 |

| AR Antagonist 7 | 25 | Daily | 300 ± 50 | 75 |

| Enzalutamide | 30 | Daily | 450 ± 70 | 62.5 |

Experimental Protocols

Cell Culture

-

Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines are commonly used.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vivo Xenograft Model

A preclinical in vivo study to evaluate the efficacy of AR Antagonist 7 in a mouse model is outlined below.

Materials:

-

Male immunodeficient mice (e.g., NOD-SCID or nude mice), 6-8 weeks of age.[6]

-

Prostate cancer cells (e.g., VCaP).[7]

-

Matrigel.

-

AR Antagonist 7 and vehicle formulations.

-

Calipers for tumor measurement.

-

Animal balance.

Procedure:

-

Cell Preparation: Harvest prostate cancer cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1x10^7 cells/mL.

-

Xenograft Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[7]

-

Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment cohorts (e.g., Vehicle, AR Antagonist 7 low dose, AR Antagonist 7 high dose, positive control).[7]

-

Drug Administration: Administer AR Antagonist 7 or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the specified dosing schedule.

-

Data Collection: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Western Blot Analysis

This protocol is used to determine the effect of AR Antagonist 7 on the expression levels of AR and its downstream targets.

Materials:

-

Prostate cancer cells or tumor lysates.

-

AR Antagonist 7.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Primary antibodies (e.g., anti-AR, anti-PSA, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: Treat cells with AR Antagonist 7 for the desired time, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. erc.bioscientifica.com [erc.bioscientifica.com]

- 4. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes: Androgen Receptor (AR) Antagonist Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[1] Upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it regulates the expression of genes involved in cell proliferation and survival.[2][3] Consequently, the AR is a primary therapeutic target, and AR antagonists are a cornerstone of prostate cancer therapy.[4][5] These antagonists act by competitively binding to the AR, thereby preventing its activation by endogenous androgens.[6][7]

Cell-based reporter gene assays are a robust and sensitive method for quantifying the transcriptional activity of the AR and for screening potential antagonists.[3][8] These assays typically employ a cell line that expresses the AR and contains a reporter gene (e.g., luciferase) under the control of androgen response elements (AREs).[3] When an agonist activates the AR, the receptor binds to the AREs and drives the expression of luciferase. An effective antagonist will inhibit this process in a dose-dependent manner.

This document provides a detailed protocol for a cell-based assay to screen for and characterize AR antagonists using the MDA-kb2 human breast cancer cell line.[9] This cell line is ideal as it endogenously expresses functional AR and is stably transfected with a mouse mammary tumor virus (MMTV) promoter-driven luciferase reporter construct, which is activated by androgens.[9][10]

It is important to note that while this assay is designed to identify antagonists of the full-length, ligand-dependent AR, resistance to therapy can emerge through mechanisms such as the expression of constitutively active AR splice variants, like AR-V7, which lack the ligand-binding domain.[4][11]

Principle of the Assay

The assay quantifies the ability of a test compound to inhibit the activity of an AR agonist (e.g., DHT). In the MDA-kb2 cell line, the binding of an agonist to the AR induces the expression of the firefly luciferase reporter gene. The resulting luminescence is directly proportional to AR transcriptional activity. In the presence of an AR antagonist, the agonist is competitively inhibited from binding to the AR, leading to a decrease in luciferase expression and a corresponding reduction in the luminescent signal. The potency of the antagonist is determined by measuring the concentration required to inhibit 50% of the maximum agonist-induced activity (IC50).

Androgen Receptor Signaling Pathway

The canonical AR signaling pathway begins with the binding of an androgen to the AR in the cytoplasm, which is complexed with heat shock proteins (HSPs).[3] This binding event causes a conformational change, dissociation from HSPs, dimerization, and translocation into the nucleus.[3] Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes.[2][3]

Caption: Canonical Androgen Receptor (AR) signaling pathway.

Experimental Protocols

Materials and Reagents

| Material/Reagent | Supplier (Example) |

| MDA-kb2 cell line | ATCC (CRL-2713) |

| Leibovitz’s L-15 Medium | Thermo Fisher Scientific |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific |

| Charcoal Stripped FBS (CSS) | Thermo Fisher Scientific |

| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific |

| Dihydrotestosterone (DHT) | Sigma-Aldrich |

| Bicalutamide (Positive Control) | Selleck Chemicals |

| Test Compounds | User-provided |

| 96-well white, clear-bottom assay plates | Corning |

| Dual-Luciferase® Reporter Assay System | Promega |

| Luminometer | BioTek, Promega, etc. |

| DMSO (Cell culture grade) | Sigma-Aldrich |

Cell Culture and Maintenance

-

Culture MDA-kb2 cells in Leibovitz’s L-15 medium supplemented with 10% FBS.

-

Maintain cells in a humidified incubator at 37°C in an atmosphere of air (no CO₂ is required for L-15 medium).

-

Subculture cells every 3-4 days or when they reach 80-90% confluency. To subculture, rinse the cell layer with a sterile PBS solution, then add 0.25% Trypsin-EDTA solution and incubate until cells detach. Neutralize trypsin with fresh culture medium and re-seed into new flasks.

AR Antagonist Assay Protocol

-

Cell Seeding:

-

Two days prior to the assay, switch the cells to L-15 medium supplemented with 10% charcoal-stripped FBS (CSS) to deplete endogenous hormones.

-

On the day of the assay, harvest the cells using trypsin and resuspend them in the L-15 + 10% CSS medium.

-

Seed 1 x 10⁴ cells in 100 µL of medium per well into a 96-well white, clear-bottom plate.[12]

-

Incubate the plate at 37°C for 24 hours to allow cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of the AR agonist, DHT, in DMSO (e.g., 10 mM). Further dilute in assay medium to a working concentration that gives a robust signal (e.g., 2 nM, resulting in a final concentration of 1 nM). The optimal concentration should be determined by running an agonist dose-response curve to find the EC₈₀.

-

Prepare serial dilutions of the test compounds and the positive control antagonist (e.g., Bicalutamide) in DMSO. A typical starting concentration might be 10 mM.

-

Further dilute these serial dilutions in the assay medium containing the fixed concentration of DHT.

-

Carefully remove the medium from the cells and add 100 µL of the medium containing the DHT and test compound dilutions to the respective wells.

-

Include the following controls on each plate:

-

Vehicle Control: Cells treated with medium + DHT + DMSO (0% inhibition).

-

Positive Control: Cells treated with medium + DHT + a known antagonist like Bicalutamide.

-

Negative Control: Cells treated with medium + DMSO only (background signal).

-

-

-

Incubation:

-

Incubate the plate at 37°C for 24 hours.

-

-

Luciferase Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Measure firefly luciferase activity using a luminometer according to the manufacturer’s protocol for the chosen luciferase assay system (e.g., Promega Dual-Luciferase® Reporter Assay System).[13][14] Briefly, this involves lysing the cells and then adding the luciferase substrate, followed immediately by reading the luminescence.[13]

-

Data Analysis

-

Subtract the average background luminescence (Negative Control wells) from all other wells.

-

Normalize the data by setting the average signal from the Vehicle Control (DHT only) wells to 100% activity.

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))

-

Plot the percent inhibition against the log concentration of the test compound.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.

Experimental Workflow Visualization

Caption: Workflow for the AR antagonist cell-based assay.

Data Presentation

The results of the assay are typically presented as dose-response curves and summarized in a table of IC50 values. This allows for direct comparison of the potency of different compounds.

Representative IC50 Values for Known AR Antagonists

| Compound | Class | Reported IC50 (µM) |

| Bicalutamide | Non-steroidal AR Antagonist | ~0.16[15] |

| Enzalutamide | Non-steroidal AR Antagonist | ~0.036[15] |

| Apalutamide | Non-steroidal AR Antagonist | ~0.016[15] |

| Hydroxyflutamide | Non-steroidal AR Antagonist | ~0.4-0.5[16] |

Note: IC50 values are assay-dependent and may vary based on specific experimental conditions such as cell line, agonist concentration, and incubation time. The values presented are for illustrative purposes.

Mechanism of AR Antagonism

AR antagonists function by competitively binding to the ligand-binding pocket of the androgen receptor. This prevents the natural agonist from binding and activating the receptor, thereby blocking the downstream signaling cascade that leads to gene transcription.

Caption: Competitive inhibition of AR by an antagonist.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in the plate; Pipetting errors. | Use a multichannel pipette for consistency; Avoid using the outer wells of the plate; Ensure proper mixing of reagents. |

| Low Luminescence Signal | Low cell number; Low agonist concentration; Inactive luciferase reagent; Cell death due to compound toxicity. | Optimize cell seeding density; Titrate DHT to determine optimal concentration (EC₈₀); Check expiration date and storage of luciferase reagents; Run a parallel cell viability assay (e.g., MTS or CellTiter-Glo). |

| No Inhibition by Positive Control | Inactive positive control compound; Incorrect concentration of agonist (too high); Problem with cell responsiveness. | Use a fresh stock of the positive control; Re-optimize DHT concentration; Check cell line passage number and ensure responsiveness has not been lost. |

| High Background Signal | Contamination of cell culture; Serum in assay medium contains hormones. | Test for mycoplasma contamination; Ensure use of charcoal-stripped FBS for the assay medium. |

Conclusion

The MDA-kb2 luciferase reporter assay is a highly effective and reproducible method for screening and characterizing androgen receptor antagonists. It is amenable to a high-throughput format, making it a valuable tool in the early stages of drug discovery for identifying novel therapeutics for prostate cancer and other androgen-dependent diseases. The quantitative data generated, such as IC50 values, are critical for lead compound selection and optimization.

References

- 1. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 5. Facebook [cancer.gov]

- 6. What are AR antagonists and how do they work? [synapse.patsnap.com]

- 7. Antiandrogen - Wikipedia [en.wikipedia.org]

- 8. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. A novel cell line, MDA-kb2, that stably expresses an androgen- and glucocorticoid-responsive reporter for the detection of hormone receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medrxiv.org [medrxiv.org]

- 12. academic.oup.com [academic.oup.com]

- 13. assaygenie.com [assaygenie.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Structure-based Virtual Screening and Identification of a Novel Androgen Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Targeting the Androgen Receptor in Castration-Resistant Prostate Cancer